N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
The target compound, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, features a benzofuran core substituted with an isopropyl group at position 5, an acetamide linker, and a tertiary amine bearing a benzyl group and a sulfone-containing tetrahydrothiophene ring.
Properties
Molecular Formula |
C24H27NO4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-17(2)19-8-9-23-22(12-19)20(15-29-23)13-24(26)25(14-18-6-4-3-5-7-18)21-10-11-30(27,28)16-21/h3-9,12,15,17,21H,10-11,13-14,16H2,1-2H3 |
InChI Key |
UXRHFNQOGOGKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves several steps
Step 1: Synthesize the benzofuran ring by cyclization of an appropriate precursor.
Step 2: Introduce the tetrahydrothiophene ring via a suitable reaction (e.g., thiol oxidation).
Step 3: Attach the benzyl group and acetamide moiety.
For industrial production, researchers would optimize these steps for yield, scalability, and safety.
Chemical Reactions Analysis
Oxidation: The sulfone group can undergo oxidation reactions (e.g., using peracids) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding thioether.
Substitution: The benzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents: Oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).
Major Products: Sulfoxides, thioethers, and substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Structural and Functional Comparisons
Benzofuran Core Modifications
- Target vs. D038-1004: Both compounds share the 5-isopropylbenzofuran motif, critical for π-π stacking interactions in receptor binding.
- Target vs. 880787-69-9 : The latter lacks the isopropyl group on benzofuran (substituted with dimethyl groups) and the N-benzyl moiety, reducing steric bulk and lipophilicity. This may enhance aqueous solubility but decrease membrane permeability .
Acetamide Linker and Nitrogen Substituents
Pharmacological and Physicochemical Insights
- Metabolic Stability : Sulfone-containing compounds (target, 880787-69-9) are less prone to cytochrome P450-mediated oxidation compared to thiadiazole derivatives .
- Solubility : The N-benzyl group in the target compound likely reduces aqueous solubility relative to 880787-69-9, which lacks this hydrophobic moiety .
- Bioactivity : Thiadiazole derivatives (e.g., D038-1004) are frequently associated with antimicrobial and pesticidal activity due to their electron-deficient heterocyclic core . The sulfone group in the target compound may favor CNS-targeted applications, as seen in related antiepileptic agents (e.g., suvécaltamide, ).
Biological Activity
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic compound with a complex structure that suggests a range of potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 397.5 g/mol. The structural features include:
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Tetrahydrothiophene Moiety : May contribute to enzyme inhibition or modulation.
- Benzofuran Segment : Associated with various biological activities including anti-inflammatory and anticancer effects.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds within the benzyl-acetamide class. For instance, N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide demonstrated significant activity in models of epilepsy. It exhibited protective effects in acute seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, suggesting a potential role in treating various types of epilepsy .
Antiviral Activity
Another area of interest is the antiviral potential against SARS-CoV-2. A series of benzyl-acetamides have been synthesized and evaluated for their inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds similar to this compound showed promising IC50 values in the micromolar range, indicating potential as antiviral agents .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.
- Receptor Interaction : Potential interaction with neurotransmitter receptors or ion channels involved in seizure activity.
- Antiviral Mechanism : Inhibition of viral RNA synthesis through interaction with RdRp.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
